molecular formula C26H47N B13998084 N-benzylnonadecan-10-amine CAS No. 3241-25-6

N-benzylnonadecan-10-amine

Cat. No.: B13998084
CAS No.: 3241-25-6
M. Wt: 373.7 g/mol
InChI Key: AHOQLXWVDPILNU-UHFFFAOYSA-N
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Description

N-benzylnonadecan-10-amine is an organic compound characterized by the presence of a long aliphatic chain and a benzyl group attached to an amine functional group. This compound is part of the amine family, which are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. Amines are known for their nucleophilicity and basicity, making them valuable in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-benzylnonadecan-10-amine can be synthesized through several methods. One common approach is the reductive amination of nonadecan-10-one with benzylamine. This reaction typically involves the use of a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction conditions often include mild temperatures and atmospheric pressure to ensure high yield and selectivity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of high-pressure hydrogenation and advanced catalytic systems can further enhance the production process, ensuring consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: N-benzylnonadecan-10-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-benzylnonadecan-10-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzylnonadecan-10-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The benzyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

  • N-benzylhexadecan-10-amine
  • N-benzylheptadecan-10-amine
  • N-benzylpentadecan-10-amine

Comparison: N-benzylnonadecan-10-amine is unique due to its longer aliphatic chain, which can influence its physical properties, such as melting point and solubility. The longer chain also affects its interaction with biological membranes and proteins, potentially enhancing its efficacy in certain applications compared to shorter-chain analogs .

Properties

IUPAC Name

N-benzylnonadecan-10-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H47N/c1-3-5-7-9-11-13-18-22-26(23-19-14-12-10-8-6-4-2)27-24-25-20-16-15-17-21-25/h15-17,20-21,26-27H,3-14,18-19,22-24H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHOQLXWVDPILNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(CCCCCCCCC)NCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H47N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20954172
Record name N-Benzylnonadecan-10-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20954172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3241-25-6
Record name NSC30886
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30886
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Benzylnonadecan-10-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20954172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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